Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine
Overview
Description
Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is a complex organophosphorus compound. It is an air-stable, electron-rich biaryl phosphine ligand developed to enhance the reactivity of palladium catalysis during cross-coupling reactions . This compound is known for its steric hindrance and electron-donating properties, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine involves several steps. One common method includes the reaction of 2,4,6-triisopropyl-3,4,5,6-tetramethylbiphenyl with tert-butylphosphine under specific conditions. The reaction typically requires a base such as butyllithium and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium tert-butoxide, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. In palladium-catalyzed cross-coupling reactions, the products are often biaryl compounds .
Scientific Research Applications
Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation of substrates and promotes the formation of new chemical bonds. The steric and electronic properties of the ligand enhance the reactivity and selectivity of the catalyst .
Comparison with Similar Compounds
Similar Compounds
tBuXPhos: 2-Di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl.
tBuBrettPhos: 2-Di-tert-butylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl.
Uniqueness
Di-tert-butyl(2’,4’,6’-triisopropyl-3,4,5,6-tetramethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its high steric hindrance and electron-donating properties, which enhance the reactivity and selectivity of palladium catalysts in cross-coupling reactions. Its structure provides a balance between steric bulk and electronic richness, making it a versatile ligand in various catalytic processes .
Properties
IUPAC Name |
ditert-butyl-[2,3,4,5-tetramethyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H53P/c1-19(2)26-17-27(20(3)4)30(28(18-26)21(5)6)29-24(9)22(7)23(8)25(10)31(29)34(32(11,12)13)33(14,15)16/h17-21H,1-16H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRYEYMHBHPZQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)P(C(C)(C)C)C(C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H53P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474599 | |
Record name | Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857356-94-6 | |
Record name | Di-tert-butyl[3,4,5,6-tetramethyl-2',4',6'-tri(propan-2-yl)[1,1'-biphenyl]-2-yl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90474599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Di-t-butylphosphino-3,4,5,6-tetramethyl-2',4',6'-tri-i-propyl)-1, 1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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